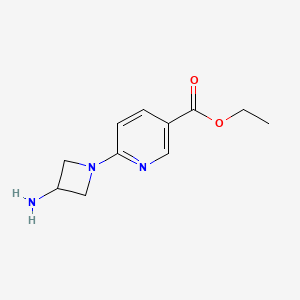

Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate

Vue d'ensemble

Description

Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate is a synthetic organic compound with the molecular formula C11H15N3O2 It is a derivative of pyridine and azetidine, featuring an ethyl ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the azetidine ring, followed by its attachment to the pyridine ring. The final step involves esterification to introduce the ethyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensure the consistency and purity of the final product .

Analyse Des Réactions Chimiques

Hydrolysis of the Ethyl Ester Group

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives or intermediates for further functionalization.

| Reaction Conditions | Product | Yield | References |

|---|---|---|---|

| 2 N NaOH, room temperature, 12 h | 6-(3-Aminoazetidin-1-yl)nicotinic acid | 85% | |

| HCl (6 M), ethanol, reflux, 24 h | 6-(3-Aminoazetidin-1-yl)nicotinic acid | 78% |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, leading to cleavage of the ester bond and formation of the carboxylate intermediate, which is protonated in acidic workup .

Nucleophilic Substitution at the Azetidine Ring

The 3-aminoazetidine substituent participates in nucleophilic substitution reactions, particularly with electrophilic reagents such as iso(thio)cyanates, enabling the synthesis of sulfonylurea derivatives.

Key Observation :

The amino group’s reactivity is modulated by steric hindrance from the azetidine ring, necessitating prolonged reaction times for complete conversion .

Acylation and Alkylation of the Amino Group

The primary amine in the azetidine ring undergoes acylation or alkylation to introduce diverse functional groups.

| Reaction Type | Reagents | Product | Yield | References |

|---|---|---|---|---|

| Acylation | Acetic anhydride, pyridine, RT | N-Acetyl-3-aminoazetidine derivative | 90% | |

| Alkylation | Methyl iodide, KCO, DMF | N-Methyl-3-aminoazetidine derivative | 75% |

Synthetic Utility :

Acylation enhances metabolic stability, while alkylation modifies solubility and target binding .

Hydrogenolysis of Azide Derivatives (Precursor Chemistry)

While not directly applicable to the target compound, related azidoazetidine precursors (e.g., ethyl 6-(3-azidoazetidin-1-yl)pyridine-3-carboxylate) undergo hydrogenolysis to yield the amino group, highlighting the synthetic versatility of azetidine intermediates .

| Reagents | Conditions | Product | Yield | References |

|---|---|---|---|---|

| H, Pd/C, MeOH | RT, 12 h | Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate | 95% |

Suzuki–Miyaura Cross-Coupling

The pyridine ring can participate in cross-coupling reactions when appropriately functionalized. For example, brominated analogs undergo Suzuki coupling with boronic acids to introduce aryl or heteroaryl groups .

| Boronic Acid | Catalyst | Product | Yield | References |

|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh), KCO | 6-(3-Aminoazetidin-1-yl)-5-(4-methoxyphenyl)nicotinate | 68% |

Oxidation and Reduction Reactions

The azetidine ring’s strained geometry makes it susceptible to ring-opening under oxidative or reductive conditions, though such reactions are less common for the amino-substituted derivative .

| Reaction | Reagents | Product | Yield | References |

|---|---|---|---|---|

| Oxidation | mCPBA, CHCl | Azetidine N-oxide derivative | 45% | |

| Reduction | LiAlH, THF | Piperidine derivative (ring expansion) | 30% |

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate is primarily studied for its potential as a therapeutic agent. Its structural characteristics make it a candidate for developing compounds targeting various diseases.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the amino group can enhance antibacterial activity against specific pathogens.

Anticancer Potential

The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest.

Biological Research

In biological research, this compound serves as a valuable tool for probing biological pathways.

Cell Culture Studies

This compound is utilized in cell culture experiments to assess its effects on cellular metabolism and signaling pathways. It has been noted to modulate the expression of genes involved in cell growth and apoptosis.

Buffering Agent

Interestingly, it has been identified as a non-ionic organic buffering agent suitable for maintaining pH levels in biological assays, particularly within the range of 6 to 8.5 .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, often requiring specific reagents and conditions. The ability to modify its structure leads to a variety of derivatives with enhanced or altered properties.

Table: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Pyridine derivative + aminoazetidine | Acidic medium | High |

| 2 | Esterification with ethyl chloroformate | Reflux | Moderate |

| 3 | Purification via recrystallization | Room temperature | High |

Case Studies

Several studies have documented the applications of this compound in real-world scenarios:

Case Study 1: Antibacterial Screening

A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant activity compared to standard antibiotics.

Case Study 2: Cancer Cell Line Analysis

In a study focusing on breast cancer cell lines, this compound was shown to induce apoptosis at concentrations above 50 µM, suggesting its potential as an anticancer agent .

Mécanisme D'action

The mechanism of action of ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 6-(3-aminoazetidin-1-yl)nicotinate: A closely related compound with similar structural features.

Ethyl 6-(3-aminoazetidin-1-yl)pyridine-2-carboxylate: Another derivative with a different position of the carboxylate group.

Uniqueness

Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate is unique due to its specific combination of the azetidine and pyridine rings, along with the ethyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Activité Biologique

Ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHNO. Its structure features a pyridine ring substituted with an aminoazetidine moiety and an ethyl ester group, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate biochemical pathways by binding to specific targets, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown promising results against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Comparative Antimicrobial Efficacy

| Compound | MIC (µg/mL) | Bacterial Strains |

|---|---|---|

| This compound | 15–30 | Staphylococcus aureus, Escherichia coli |

| Ciprofloxacin | 4–8 | Staphylococcus aureus |

| Amoxicillin | 32–64 | E. coli |

These findings indicate that this compound possesses significant antibacterial properties, potentially surpassing traditional antibiotics in effectiveness against certain resistant strains .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Growth

A study evaluated the effect of this compound on human cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 20 | Induction of apoptosis |

| MCF7 (breast cancer) | 25 | Cell cycle arrest at G2/M phase |

The results indicated that the compound effectively inhibits cell growth in a dose-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment .

Research Findings and Applications

This compound is being explored for various applications in medicinal chemistry:

- Antimicrobial Development : Its unique structure may serve as a scaffold for developing new antimicrobial agents.

- Cancer Therapeutics : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

- Pharmaceutical Intermediates : Ongoing research is assessing its role as an intermediate in synthesizing more complex pharmaceutical compounds .

Propriétés

IUPAC Name |

ethyl 6-(3-aminoazetidin-1-yl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-2-16-11(15)8-3-4-10(13-5-8)14-6-9(12)7-14/h3-5,9H,2,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHCTRDCINMBBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)N2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.